molecular formula C11H26SSn B12560681 Trimethyl[3-(pentylsulfanyl)propyl]stannane CAS No. 193691-27-9

Trimethyl[3-(pentylsulfanyl)propyl]stannane

Cat. No.: B12560681
CAS No.: 193691-27-9
M. Wt: 309.10 g/mol
InChI Key: HBCJBZHCPAYFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[3-(pentylsulfanyl)propyl]stannane is an organotin compound with the molecular formula C11H24SSn. This compound is characterized by the presence of a tin atom bonded to a trimethyl group and a 3-(pentylsulfanyl)propyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl[3-(pentylsulfanyl)propyl]stannane can be synthesized through the reaction of trimethyltin chloride with 3-(pentylsulfanyl)propyl lithium. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Inert Atmosphere: Nitrogen or argon gas

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[3-(pentylsulfanyl)propyl]stannane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The tin atom can be reduced to form lower oxidation state tin compounds.

    Substitution: The trimethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Lower oxidation state tin compounds

    Substitution: Various organotin derivatives depending on the substituent introduced

Scientific Research Applications

Trimethyl[3-(pentylsulfanyl)propyl]stannane has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Trimethyl[3-(pentylsulfanyl)propyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The sulfur atom in the pentylsulfanyl group can also participate in redox reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl[3-(methylsulfanyl)propyl]stannane
  • Trimethyl[3-(ethylsulfanyl)propyl]stannane
  • Trimethyl[3-(butylsulfanyl)propyl]stannane

Uniqueness

Trimethyl[3-(pentylsulfanyl)propyl]stannane is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical and physical properties. This group influences the compound’s solubility, reactivity, and potential biological activity, making it a valuable reagent in various applications.

Properties

CAS No.

193691-27-9

Molecular Formula

C11H26SSn

Molecular Weight

309.10 g/mol

IUPAC Name

trimethyl(3-pentylsulfanylpropyl)stannane

InChI

InChI=1S/C8H17S.3CH3.Sn/c1-3-5-6-8-9-7-4-2;;;;/h2-8H2,1H3;3*1H3;

InChI Key

HBCJBZHCPAYFOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCCC[Sn](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.